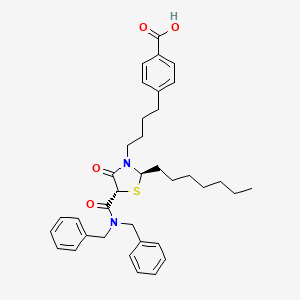

GW0072

Beschreibung

Eigenschaften

CAS-Nummer |

321557-86-2 |

|---|---|

Molekularformel |

C36H44N2O4S |

Molekulargewicht |

600.8 g/mol |

IUPAC-Name |

4-[4-[(2R,5R)-5-(dibenzylcarbamoyl)-2-heptyl-4-oxo-1,3-thiazolidin-3-yl]butyl]benzoic acid |

InChI |

InChI=1S/C36H44N2O4S/c1-2-3-4-5-12-20-32-38(25-14-13-15-28-21-23-31(24-22-28)36(41)42)35(40)33(43-32)34(39)37(26-29-16-8-6-9-17-29)27-30-18-10-7-11-19-30/h6-11,16-19,21-24,32-33H,2-5,12-15,20,25-27H2,1H3,(H,41,42)/t32-,33-/m1/s1 |

InChI-Schlüssel |

SVIBTUGLPUCOKI-CZNDPXEESA-N |

Isomerische SMILES |

CCCCCCC[C@@H]1N(C(=O)[C@H](S1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCCC4=CC=C(C=C4)C(=O)O |

Kanonische SMILES |

CCCCCCCC1N(C(=O)C(S1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCCC4=CC=C(C=C4)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(4-(4-carboxyphenyl)butyl)-2-heptyl-4-oxo-5-thiazolidine-N,N-dibenzylacetamide GW 0072 GW0072 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Molecular Chicanery of GW0072: A Technical Guide to its Antagonistic Mechanism on PPAR-γ

For Immediate Release

A Deep Dive into the Atypical Binding and Partial Agonism of the Selective Peroxisome Proliferator-Activated Receptor-Gamma Modulator, GW0072.

This technical guide provides a comprehensive analysis of the mechanism of action for this compound, a high-affinity ligand for Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ). Targeted at researchers, scientists, and professionals in drug development, this document elucidates the structural and functional intricacies that define this compound as a selective PPAR-γ modulator (SPPARγM) with a unique profile of partial agonism and potent antagonism. Through a synthesis of crystallographic data, biochemical assays, and cell-based functional studies, we explore how this compound's distinct interaction with the PPAR-γ ligand-binding domain (LBD) translates to its characteristic biological effects, including the inhibition of adipocyte differentiation.

Core Mechanism: An Unconventional Binding Mode

At the heart of this compound's unique activity is its atypical binding mode within the PPAR-γ LBD, as revealed by X-ray crystallography.[1][2] Unlike full agonists such as the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone), which directly interact with and stabilize the C-terminal Activation Function 2 (AF-2) helix, this compound adopts a conformation that precludes these critical interactions.[1][3]

Structural analysis shows that full agonists typically form hydrogen bonds with key amino acid residues Tyr473, His449, and His323, which stabilizes the AF-2 helix in a conformation conducive to co-activator recruitment.[3][4] this compound, however, occupies a different region of the ligand-binding pocket, bounded by helices 3, 6, and 7.[1][5] Its carboxylic acid group is oriented away from the AF-2 helix, preventing the direct contacts necessary for full receptor activation.[1][5] This novel binding orientation results in the this compound-bound receptor adopting a conformation more similar to the unliganded (apo) state.[1]

Functional Profile: Partial Agonism and Competitive Antagonism

This compound is classified as a high-affinity PPAR-γ ligand but exhibits only weak partial agonism in transactivation assays.[1][2] This limited efficacy is a direct consequence of its binding mode, which does not efficiently promote the receptor conformation required for robust co-activator recruitment.[1]

Crucially, this compound acts as a potent antagonist of agonist-induced PPAR-γ activity.[1] By occupying the ligand-binding pocket, it competitively inhibits the binding of full agonists like rosiglitazone (B1679542), thereby preventing the receptor from adopting a fully active state. This antagonistic activity is most prominently observed in its ability to inhibit adipocyte differentiation, a hallmark process driven by PPAR-γ activation.[1][2]

Quantitative Analysis of this compound Activity

The functional characteristics of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Binding Affinity and Transactivation Efficacy

| Parameter | Ligand | Value | Assay System | Reference |

| Binding Affinity (Ki) | This compound | ~70 nM | Radioligand displacement assay | [5] |

| Transactivation | This compound | 15-20% of max | PPAR-γ-GAL4 chimera reporter assay | [5] |

| Antagonism | This compound (10 µM) + Rosiglitazone (100 nM) | Potent antagonism | PPAR-γ-GAL4 chimera reporter assay | [1] |

Table 2: Modulation of Co-regulator Interaction

| Co-regulator | Ligand Treatment (Concentration) | Fold Change in Interaction | Assay System | Reference |

| CBP (Co-activator) | Rosiglitazone (1 µM) | ~6.5-fold increase | Mammalian two-hybrid | [1] |

| This compound (10 µM) | ~2-fold increase | Mammalian two-hybrid | [1] | |

| Rosiglitazone (1 µM) + this compound (10 µM) | Antagonized rosiglitazone effect | Mammalian two-hybrid | [1] | |

| SRC-1 (Co-activator) | Rosiglitazone (1 µM) | ~3.5-fold increase | Mammalian two-hybrid | [1] |

| Rosiglitazone (1 µM) + this compound (10 µM) | Antagonized rosiglitazone effect | Mammalian two-hybrid | [1] | |

| NCoR (Co-repressor) | Vehicle | Constitutive interaction | Mammalian two-hybrid | [1] |

| Rosiglitazone (1 µM) | Dissociation | Mammalian two-hybrid | [1] | |

| This compound (10 µM) | Dissociation | Mammalian two-hybrid | [1] | |

| SMRT (Co-repressor) | All conditions | No interaction | Mammalian two-hybrid | [1] |

Signaling Pathway and Cellular Consequences

The binding of a ligand to PPAR-γ initiates a cascade of events leading to the regulation of target gene transcription. This compound modulates this pathway by inducing a receptor conformation that is distinct from that induced by either a full agonist or a classic antagonist. While it displaces co-repressors like NCoR, its inability to efficiently recruit co-activators results in a blunted transcriptional output and antagonism of agonist-driven gene expression.[1][6] This leads to the inhibition of key PPAR-γ mediated processes such as adipogenesis.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of this compound in complex with the PPAR-γ LBD.

-

Methodology:

-

Protein Expression and Purification: The human PPAR-γ LBD is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

-

Co-crystallization: Crystals are grown by vapor diffusion, mixing the purified protein with a crystallization buffer containing this compound in molar excess (e.g., 10:1 ligand-to-protein ratio).[2]

-

Data Collection and Processing: X-ray diffraction data are collected from the crystals. The structure is solved using molecular replacement with existing PPAR-γ coordinates.[2]

-

Refinement: The model is refined to a high resolution (e.g., 2.7 Å) to visualize the precise interactions between this compound and the amino acid residues of the ligand-binding pocket.[1][2]

-

Mammalian Two-Hybrid Assay

-

Objective: To quantify the ligand-dependent interaction between PPAR-γ and specific co-activator or co-repressor proteins.

-

Methodology:

-

Plasmid Construction: Two hybrid plasmids are created:

-

"Bait": PPAR-γ LBD fused to a DNA-binding domain (e.g., GAL4).

-

"Prey": A co-regulator protein (e.g., SRC-1, CBP, NCoR) fused to a transcriptional activation domain (e.g., VP16).

-

-

Cell Transfection: Mammalian cells (e.g., CV-1) are co-transfected with the bait plasmid, the prey plasmid, and a reporter plasmid containing a promoter with GAL4 binding sites upstream of a reporter gene (e.g., luciferase).

-

Ligand Treatment: Transfected cells are treated with vehicle (e.g., DMSO), a full agonist (e.g., rosiglitazone), this compound, or a combination.

-

Reporter Gene Assay: The activity of the reporter gene is measured (e.g., via a luminometer for luciferase). Increased reporter activity indicates a stronger interaction between the bait (PPAR-γ) and prey (co-regulator).

-

Adipocyte Differentiation Assay

-

Objective: To assess the functional effect of this compound on PPAR-γ-mediated adipogenesis.

-

Methodology:

-

Cell Culture: Multipotential stem cells (e.g., C3H10T1/2) or pre-adipocytes (e.g., 3T3-L1) are cultured.

-

Induction of Differentiation: Adipogenesis is induced using a standard differentiation cocktail, which typically includes insulin, dexamethasone, and a PPAR-γ agonist.

-

Ligand Treatment: Cells are treated with vehicle, a full agonist (e.g., rosiglitazone) to induce differentiation, this compound alone, or a combination of the agonist and this compound.

-

Analysis of Differentiation: After several days (e.g., 6-8 days), the extent of differentiation is assessed by:

-

Conclusion

This compound represents a paradigm of selective receptor modulation, demonstrating that high-affinity binding does not necessarily equate to full agonism. Its mechanism of action is defined by a unique structural interaction with the PPAR-γ LBD that circumvents the canonical activation pathway.[1][3] This results in a complex pharmacological profile of weak partial agonism, potent antagonism of full agonists, and the functional inhibition of adipogenesis.[1][2] The detailed understanding of this mechanism provides a valuable framework for the rational design of future SPPARγMs with tailored biological activities for therapeutic applications.

References

- 1. A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

GW0072: A Technical Guide to its Function in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of GW0072, a synthetic ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This compound is a pivotal chemical tool for dissecting PPARγ biology and serves as a foundational compound for the development of Selective PPARγ Modulators (SPPARγMs). Its unique mode of action, distinct from classical full agonists, offers a nuanced approach to modulating the intricate signaling pathways governed by PPARγ.

Core Mechanism of Action: A Unique PPARγ Ligand

This compound is a high-affinity PPARγ ligand that functions as a weak partial agonist and a potent competitive antagonist.[1] Its mechanism is fundamentally tied to its unique binding mode within the ligand-binding pocket (LBP) of PPARγ, which contrasts sharply with that of full agonists like the thiazolidinedione (TZD) class of drugs (e.g., rosiglitazone).

-

Distinct Binding Epitope : X-ray crystallography has revealed that this compound occupies a region of the PPARγ LBP that is different from TZD agonists.[1][2] Unlike full agonists that directly interact with key amino acid residues (Y473, H323, H449) to stabilize the C-terminal Activation Function-2 (AF-2) helix, this compound's binding orientation precludes these interactions.[1][3][4]

-

Receptor Conformation : By avoiding direct contact with the AF-2 helix, this compound binding results in a receptor conformation that resembles the unliganded, or apo-receptor, state.[1] This is a critical distinction, as the AF-2 helix stabilization is the primary mechanism by which agonist binding promotes the recruitment of transcriptional coactivators.[1][4]

-

Modulation of Cofactor Recruitment : The conformational state induced by this compound leads to a unique functional profile. It does not effectively promote the recruitment of transcriptional coactivators like Steroid Receptor Coactivator 1 (SRC1) and CREB-binding protein (CBP).[1] Furthermore, it does not appear to recruit corepressors such as NCoR or SMRT.[1] This differential ability to engage with cellular cofactors is a hallmark of SPPARγMs.[4]

Role in PPARγ Signaling and Cellular Function

PPARγ is a ligand-activated transcription factor that plays a central role in regulating lipid metabolism, glucose homeostasis, and adipogenesis.[1][5] It functions as a heterodimer with the Retinoid X Receptor (RXR), binding to specific DNA sequences known as PPAR Response Elements (PPREs) in the promoter regions of target genes to control their expression.[5]

The primary and most well-characterized cellular function of this compound is its potent antagonism of adipocyte differentiation.[1][2]

-

Agonist-Induced Adipogenesis : Full PPARγ agonists like rosiglitazone (B1679542) are powerful inducers of adipogenesis, promoting the conversion of preadipocyte or multipotential stem cells into mature, lipid-storing adipocytes.[1] This involves the transcriptional activation of a suite of adipocyte-specific genes.

-

This compound-Mediated Antagonism : In cell culture models, this compound not only fails to induce adipogenesis on its own but also actively inhibits the differentiation induced by full agonists.[1] This inhibition is observed through the prevention of lipid droplet accumulation (as measured by Oil-red O staining) and the suppression of adipocyte-specific gene expression, such as adipocyte fatty acid-binding protein (aP2) and adipsin.[1]

Quantitative Biological Activity

The dual activity of this compound as both a weak partial agonist and a competitive antagonist has been quantified in cell-based functional assays.

| Parameter | Value | Assay Context | Reference |

| Partial Agonism | 15-20% | Relative efficacy compared to the maximal activation by 1 µM rosiglitazone in a PPARγ-GAL4 functional assay. | [1] |

| Antagonism (IC₅₀) | 110 nM | Concentration required to inhibit 50% of the reporter activity induced by 100 nM rosiglitazone. | [1] |

Key Experimental Protocols

The characterization of this compound's function relies on several key experimental methodologies.

A. PPARγ Transactivation Assay (Functional Assay)

This assay quantifies the ability of a compound to activate or inhibit PPARγ-mediated gene transcription.

-

Principle : A chimeric receptor is constructed containing the PPARγ ligand-binding domain fused to the GAL4 DNA-binding domain. This construct is co-transfected into cells with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase). Ligand binding to the PPARγ LBD activates transcription of the reporter gene.

-

Methodology :

-

Cell Culture & Transfection : Cells (e.g., HEK293) are cultured and co-transfected with the PPARγ-GAL4 expression vector and the GAL4-UAS reporter vector.

-

Compound Treatment : Cells are treated with varying concentrations of this compound, a full agonist (e.g., rosiglitazone) as a positive control, or a combination of both to assess antagonism. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Incubation : Cells are incubated for 24-48 hours to allow for ligand binding and reporter gene expression.

-

Lysis & Measurement : Cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured.

-

Data Analysis : Reporter activity is normalized and expressed as a percentage of the maximal activation achieved by the full agonist. For antagonism, IC₅₀ values are calculated from dose-response curves.[1]

-

B. In Vitro Adipocyte Differentiation Assay

This assay assesses a compound's effect on the differentiation of preadipocytes into mature adipocytes.

-

Principle : Multipotential stem cells or preadipocyte cell lines (e.g., 10T1/2) are treated with an adipogenic cocktail, which typically includes a PPARγ agonist, to induce differentiation. The effect of a test compound on this process is evaluated.

-

Methodology :

-

Cell Seeding : 10T1/2 cells are plated and grown to confluence.

-

Differentiation Induction : The culture medium is replaced with a differentiation medium containing an inducer (e.g., 1 µM rosiglitazone).

-

Compound Treatment : Cells are treated with vehicle, rosiglitazone alone, this compound alone (e.g., 10 µM), or a combination of rosiglitazone and this compound.[1]

-

Incubation & Media Change : Cells are incubated for several days (e.g., 6 days), with media changes every 2-3 days.[1]

-

Analysis :

-

Lipid Accumulation (Oil-red O Staining) : Mature adipocytes accumulate lipid droplets. Cells are fixed and stained with Oil-red O, which specifically stains neutral lipids red. The degree of staining is visualized by microscopy.[1]

-

Gene Expression (Northern Blot/qPCR) : RNA is extracted from cells at different time points (e.g., day 3 and 6). The expression levels of adipocyte-specific marker genes (e.g., aP2, adipsin, PPARγ) are quantified to measure the extent of differentiation at the molecular level.[1]

-

-

C. X-ray Crystallography

This technique provides atomic-level detail of the interaction between this compound and the PPARγ LBD.

-

Methodology Summary :

-

Protein Expression & Purification : The ligand-binding domain of human PPARγ is expressed and purified.

-

Complex Formation : The purified protein is incubated with a molar excess of this compound.

-

Crystallization : The protein-ligand complex is crystallized using the vapor diffusion method. A typical condition involves mixing the concentrated protein complex with a crystallization buffer (e.g., 15% PEG 4000, 100 mM Hepes, pH 7.5).[1]

-

Data Collection & Refinement : The resulting crystals are exposed to X-rays, and the diffraction data is collected. The structure is then solved and refined to a specific resolution (e.g., 2.7 Å).[1]

-

Conclusion and Significance

This compound is a critically important molecule in the study of nuclear receptor signaling. Its characterization established a new paradigm for ligand interaction with PPARγ, demonstrating that high-affinity binding does not necessarily lead to full agonism. By functioning as a partial agonist and competitive antagonist, this compound provides a powerful tool to antagonize specific PPARγ functions, such as adipogenesis, without completely shutting down the receptor's signaling potential. This work has paved the way for the rational design of a new generation of SPPARγMs, which aim to retain the therapeutic benefits of PPARγ activation (e.g., insulin (B600854) sensitization) while minimizing the adverse side effects associated with full agonists.

References

- 1. A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

GW0072: A Deep Dive into its Function as a Selective PPARγ Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) has long been a focal point in metabolic disease research, primarily due to its role as the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs. However, the therapeutic utility of full PPARγ agonists is often hampered by a range of undesirable side effects, including weight gain, fluid retention, and bone loss. This has spurred the development of a new generation of compounds known as selective PPARγ modulators (SPPARMs), which aim to dissociate the beneficial insulin-sensitizing effects from the adverse effects. GW0072 has emerged as a key pharmacological tool and a prototypical SPPARM, offering a unique mechanism of action that differs significantly from full agonists. This technical guide provides an in-depth exploration of this compound, focusing on its distinct binding mode, partial agonistic activity, and its impact on adipocyte differentiation and gene expression.

Mechanism of Action: A Divergence from Full Agonism

The defining characteristic of this compound lies in its unique binding interaction with the PPARγ ligand-binding domain (LBD). Unlike full agonists such as rosiglitazone (B1679542), which directly interact with and stabilize the activation function-2 (AF-2) helix, this compound binds to a distinct epitope within the ligand-binding pocket.[1][2] X-ray crystallography studies of the this compound-PPARγ complex (PDB ID: 4PRG) reveal that it does not make direct contact with key residues in the AF-2 helix.[1][3] This alternative binding mode results in a receptor conformation that is distinct from that induced by full agonists.

This structural difference has profound functional consequences. The stabilization of the AF-2 helix by full agonists is a critical step for the robust recruitment of transcriptional coactivators, leading to broad gene activation. In contrast, this compound's binding mode leads to a differential and reduced ability to recruit these coactivators.[3] This results in a partial and promoter-selective transactivation of PPARγ target genes, forming the molecular basis for its classification as a selective modulator.

Data Presentation: Quantitative Profile of this compound

The unique pharmacological profile of this compound can be quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound, providing a clear comparison with the full agonist rosiglitazone where applicable.

| Parameter | This compound | Rosiglitazone | Reference |

| Binding Affinity (Ki) | 70 nM | Not specified | [1] |

| Receptor Selectivity | Selective for PPARγ | Selective for PPARγ | |

| PPARα Binding | Lower Affinity | Lower Affinity | |

| PPARδ Binding | Lower Affinity | Lower Affinity |

| Parameter | This compound | Rosiglitazone (Full Agonist) | Reference |

| Transactivation Activity (in vitro) | 15-20% of maximal rosiglitazone activation | 100% (by definition) | [1] |

| Adipocyte Differentiation (3T3-L1 cells) | Potent antagonist of differentiation | Potent inducer of differentiation | [3] |

| Gene Target | Effect of this compound Treatment | Effect of Rosiglitazone Treatment | Reference |

| Adiponectin | Modest or no significant induction of gene expression. | Strong induction of gene expression. | |

| aP2 (FABP4) | Inhibition of rosiglitazone-induced gene expression.[3] | Strong induction of gene expression.[3] |

Signaling Pathways and Experimental Workflows

The differential effects of this compound compared to full PPARγ agonists can be visualized through signaling pathway and experimental workflow diagrams.

Experimental Protocols

Radioligand Binding Assay for PPARγ

This protocol is a generalized method to determine the binding affinity of a compound for the PPARγ receptor.

Materials:

-

Human recombinant PPARγ protein

-

Radiolabeled ligand (e.g., [³H]-Rosiglitazone)

-

Unlabeled competitor compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 1 mM DTT)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare a dilution series of the unlabeled competitor compound (this compound).

-

In a microtiter plate, combine the human recombinant PPARγ protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each competitor concentration and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Adipocyte Differentiation Assay

This protocol outlines the induction of 3T3-L1 preadipocyte differentiation and the assessment of the effects of this compound.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% fetal bovine serum (FBS)

-

Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (B600854).

-

Differentiation medium II: DMEM with 10% FBS and 10 µg/mL insulin.

-

This compound and Rosiglitazone

-

Oil Red O staining solution

-

RNA extraction and RT-qPCR reagents

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% FBS.

-

Two days post-confluence, replace the medium with DMI containing either vehicle, rosiglitazone, this compound, or a combination of rosiglitazone and this compound.

-

After 48 hours, replace the medium with Differentiation Medium II containing the respective treatments.

-

After another 48 hours, switch to DMEM with 10% FBS and continue to culture for an additional 4-6 days, replacing the medium every 2 days.

-

For Oil Red O Staining:

-

Fix the cells with 10% formalin.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution to visualize lipid droplets.

-

Wash and visualize under a microscope.

-

-

For Gene Expression Analysis:

-

Harvest cells at desired time points.

-

Extract total RNA.

-

Perform RT-qPCR to quantify the expression levels of adipogenic marker genes such as adiponectin and aP2 (FABP4).

-

Luciferase Reporter Gene Assay for PPARγ Transactivation

This protocol measures the ability of this compound to activate PPARγ-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for a PPARγ-Gal4 DNA binding domain fusion protein

-

Reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving a luciferase gene

-

Transfection reagent

-

This compound and Rosiglitazone

-

Luciferase assay reagent

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the PPARγ-Gal4 expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

-

After transfection, treat the cells with varying concentrations of this compound or rosiglitazone.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for transfection efficiency.

-

Calculate the fold activation relative to the vehicle-treated control.

Conclusion

This compound stands as a quintessential example of a selective PPARγ modulator, offering a distinct pharmacological profile compared to full agonists. Its unique binding mode, resulting in partial agonism and differential cofactor recruitment, translates to a specific pattern of gene regulation. Notably, its ability to act as a potent antagonist of adipocyte differentiation while retaining some transactivation potential underscores the nuanced nature of SPPARMs. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound as a tool to dissect PPARγ biology and to inform the design of next-generation insulin sensitizers with improved therapeutic profiles. The continued investigation of compounds like this compound holds significant promise for the development of safer and more effective treatments for type 2 diabetes and other metabolic disorders.

References

In-Depth Technical Guide: GW0072 Binding Affinity and Kinetics for PPARγ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the selective PPARγ modulator, GW0072. The information herein is curated for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the molecular interactions between this compound and its target, the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Quantitative Binding Affinity Data

The binding affinity of this compound for the human PPARγ ligand-binding domain has been determined by competitive radioligand binding assays. The key quantitative parameter reported is the inhibition constant (Ki), which reflects the affinity of the ligand for the receptor.

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |

| This compound | Human PPARγ | Scintillation Proximity Assay (SPA) | [3H]rosiglitazone | 70 | [1][2] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of binding data. Below are the detailed protocols for the key experiments cited.

Radioligand Competition Binding Assay: Scintillation Proximity Assay (SPA)

This protocol describes the determination of the binding affinity of this compound for PPARγ using a Scintillation Proximity Assay (SPA). This method is based on the competition between the unlabeled ligand (this compound) and a radiolabeled ligand ([3H]rosiglitazone) for binding to the PPARγ protein.

Materials:

-

Human PPARγ Ligand-Binding Domain (LBD): Purified recombinant protein.

-

Radioligand: [3H]rosiglitazone.

-

Unlabeled Ligand: this compound.

-

SPA Beads: Protein A-coated PVT SPA beads.

-

Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 1 mM DTT.

-

96-well Microplates: White, opaque plates suitable for scintillation counting.

-

Scintillation Counter: Capable of reading 96-well plates.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the competition curve.

-

Prepare a working solution of [3H]rosiglitazone in the assay buffer at a concentration equal to its Kd for PPARγ.

-

Prepare a suspension of Protein A-coated SPA beads in the assay buffer.

-

Prepare the PPARγ LBD at a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to give a robust signal-to-noise ratio.

-

-

Assay Setup:

-

In a 96-well microplate, add the following components in order:

-

Assay Buffer

-

This compound at various concentrations (or vehicle for total binding)

-

[3H]rosiglitazone

-

PPARγ LBD

-

Protein A-coated SPA beads

-

-

For non-specific binding (NSB) wells, add a high concentration of a known unlabeled PPARγ ligand instead of this compound.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium. The incubation time should be optimized, but typically ranges from 1 to 4 hours.

-

-

Data Acquisition:

-

After incubation, count the plate in a microplate scintillation counter. The proximity of the radioligand bound to the receptor on the SPA beads will generate a light signal.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other wells.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

PPARγ Signaling Pathway

Caption: Simplified PPARγ signaling pathway upon this compound binding.

Experimental Workflow: Scintillation Proximity Assay

Caption: Workflow for determining this compound binding affinity using SPA.

General Methodologies for Kinetic and Thermodynamic Analysis

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff).

General Protocol Outline:

-

Chip Preparation:

-

A sensor chip (e.g., CM5) is activated.

-

The PPARγ protein is immobilized onto the chip surface. A control flow cell is prepared, often by immobilizing a non-relevant protein or by deactivating the surface, to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

A series of concentrations of this compound (the analyte) are injected over the surface. The association of this compound with the immobilized PPARγ is monitored in real-time as a change in the resonance signal.

-

Following the association phase, the running buffer is passed over the surface again, and the dissociation of this compound from PPARγ is monitored.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kon and koff values.

-

The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

General Protocol Outline:

-

Sample Preparation:

-

The purified PPARγ protein is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into the injection syringe.

-

It is critical that both the protein and the ligand are in the exact same buffer to minimize heats of dilution.

-

-

Titration:

-

A series of small, precise injections of the this compound solution are made into the PPARγ solution.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH.

-

The Gibbs free energy (ΔG) and the entropy (ΔS) of binding can then be calculated using the following equations:

-

ΔG = -RT * ln(Ka) (where Ka = 1/Kd)

-

ΔG = ΔH - TΔS

-

-

This guide provides a foundational understanding of the binding characteristics of this compound to PPARγ. For further in-depth analysis and specific experimental conditions, it is recommended to consult the primary literature.

References

Structural Basis for GW0072 Partial Agonism on PPARγ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the structural and molecular underpinnings of GW0072's partial agonism on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Understanding the nuances of its interaction is critical for the rational design of next-generation selective PPARγ modulators (SPPARMs) with improved therapeutic profiles.

Introduction: The Significance of PPARγ Partial Agonism

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor and a master regulator of adipogenesis, glucose homeostasis, and inflammatory responses. Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are potent insulin (B600854) sensitizers but are associated with undesirable side effects, including weight gain and fluid retention. Partial agonists, like this compound, offer a promising alternative by eliciting a submaximal transcriptional response, thereby retaining therapeutic benefits while potentially mitigating the adverse effects linked to full receptor activation.[1] This guide delves into the structural basis for this attenuated activity of this compound.

Quantitative Analysis of this compound Interaction with PPARγ

The partial agonism of this compound is quantitatively distinct from that of full agonists. The following tables summarize the key binding and functional parameters.

Table 1: Binding Affinity and Transactivation Efficacy

| Ligand | Binding Affinity (Ki) | Receptor Transactivation |

| This compound | 70 nM[2] | 15-20% of full agonist[2] |

| Rosiglitazone (Full Agonist) | ~40-50 nM (typical) | 100% |

Table 2: Crystallographic Data for Ligand-Bound PPARγ Ligand Binding Domain (LBD)

| Parameter | This compound-PPARγ Complex | Rosiglitazone-PPARγ Complex (example) |

| PDB ID | 4PRG[3] | 2PRG |

| Resolution | 2.90 Å[3] | 2.20 Å |

| Key Interacting Residues | Cys285, Arg288, Ile326, Met364[3] | Ser289, His323, His449, Tyr473 |

| Hydrogen Bonds to AF-2 Helix | None[3] | Yes (e.g., with Tyr473) |

| Conformation of Helix 12 (AF-2) | Not stabilized in the active conformation[3] | Stabilized in the active "agonist" conformation |

The Structural Determinants of this compound Partial Agonism

The crystal structure of the this compound-PPARγ ligand-binding domain (LBD) complex (PDB ID: 4PRG) reveals a unique binding mode that diverges significantly from that of full agonists.[3]

An Alternate Binding Pose

Unlike full agonists that typically form a U-shaped conformation within the large, Y-shaped ligand-binding pocket and make direct hydrogen bond contacts with residues on the Activation Function-2 (AF-2) helix (Helix 12), this compound adopts a distinct orientation.[3] It occupies a different region of the ligand-binding pocket and crucially, does not form the hydrogen bonds with key residues like Tyr473, His323, and His449 that are essential for stabilizing the AF-2 helix in its transcriptionally active conformation.[2]

Lack of AF-2 Helix Stabilization

The stabilization of the AF-2 helix is a hallmark of full PPARγ activation. This conformational change creates a binding surface for the recruitment of transcriptional coactivators. This compound's failure to engage with the AF-2 helix results in a less stable, more dynamic conformation of this helix, which in turn leads to inefficient coactivator recruitment and, consequently, a blunted transcriptional output.[3]

Signaling Pathway and Experimental Workflow Visualizations

PPARγ Signaling Pathway

The following diagram illustrates the canonical signaling pathway of PPARγ activation, highlighting the key step of coactivator recruitment that is differentially affected by full and partial agonists.

Caption: PPARγ signaling pathway highlighting differential coactivator recruitment.

Experimental Workflow for Determining Partial Agonism

The characterization of a compound as a partial agonist involves a multi-step experimental approach.

Caption: Experimental workflow for characterizing a PPARγ partial agonist.

Detailed Experimental Protocols

X-ray Crystallography of PPARγ-LBD in Complex with this compound

This protocol is adapted from established methods for nuclear receptor crystallography.[4]

-

Protein Expression and Purification:

-

Express the human PPARγ ligand-binding domain (LBD) (amino acids ~203-477) in E. coli as a GST or His-tagged fusion protein.

-

Purify the LBD using affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.

-

-

Complex Formation:

-

Incubate the purified PPARγ-LBD with a 5- to 10-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for several hours at 4°C to ensure saturation of the binding pocket.

-

-

Crystallization:

-

Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and additives). A typical starting point could be screens from Hampton Research or Qiagen.

-

For the 4PRG structure, crystals were grown using the vapor diffusion method with a buffer containing polyethylene (B3416737) glycol 4000 and HEPES pH 7.5.[2]

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using software like HKL2000 or XDS.

-

Solve the structure by molecular replacement using a previously determined PPARγ-LBD structure as a search model.

-

Refine the model against the experimental data using programs like PHENIX or REFMAC5, and manually build the ligand into the electron density map using Coot.

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS can be used to probe the conformational dynamics of the PPARγ-LBD upon binding of this compound versus a full agonist.[1]

-

Sample Preparation:

-

Prepare solutions of apo PPARγ-LBD, PPARγ-LBD saturated with this compound, and PPARγ-LBD saturated with a full agonist (e.g., rosiglitazone) in a suitable H₂O-based buffer.

-

-

Deuterium (B1214612) Labeling:

-

Initiate the exchange reaction by diluting the protein samples into a D₂O-based buffer.

-

Allow the exchange to proceed for various time points (e.g., 10s, 1min, 10min, 1h).

-

-

Quenching:

-

Stop the exchange reaction by rapidly lowering the pH to ~2.5 and the temperature to ~0°C. This is typically done by adding a pre-chilled quench buffer containing a denaturant (e.g., guanidine (B92328) HCl) and a reducing agent (e.g., TCEP).

-

-

Proteolysis and LC-MS/MS:

-

Inject the quenched sample onto an in-line pepsin column for digestion into peptic peptides.

-

Separate the peptides using a C18 reverse-phase column at low temperature to minimize back-exchange.

-

Analyze the eluting peptides using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Identify the peptic peptides from non-deuterated control runs.

-

Measure the mass increase of each peptide at each time point to determine the extent of deuterium uptake.

-

Compare the deuterium uptake patterns between the apo, this compound-bound, and full agonist-bound states to identify regions with altered solvent accessibility and/or dynamics.

-

PPARγ Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARγ-mediated transcription.[5]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, CV-1) in appropriate media.

-

Co-transfect the cells with two plasmids:

-

An expression vector for a GAL4 DNA-binding domain fused to the PPARγ-LBD.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

-

Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound, a full agonist (positive control), and a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After an incubation period (typically 18-24 hours), lyse the cells.

-

Add a luciferase substrate to the cell lysate.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to cell viability.

-

Plot the dose-response curves and calculate the EC50 (concentration for half-maximal activation) and Emax (maximal activation) values. The Emax for a partial agonist will be significantly lower than that of a full agonist.

-

Conclusion

The partial agonism of this compound is a direct consequence of its unique binding mode within the PPARγ ligand-binding pocket. By failing to engage and stabilize the AF-2 helix, it sub-maximally recruits coactivators, leading to an attenuated transcriptional response. The experimental protocols detailed herein provide a robust framework for identifying and characterizing novel PPARγ partial agonists, paving the way for the development of safer and more selective therapeutics for metabolic diseases.

References

The Effect of GW0072 on Adipocyte Precursor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GW0072 on adipocyte precursor cells. This compound is a high-affinity peroxisome proliferator-activated receptor γ (PPARγ) ligand that has been characterized as a weak partial agonist and a potent antagonist of adipocyte differentiation.[1][2] This document summarizes the key quantitative data, details the experimental methodologies used in its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative and semi-quantitative data regarding the interaction of this compound with PPARγ and its effect on adipocyte differentiation.

Table 1: this compound Binding Affinity and Functional Activity

| Parameter | Value | Description | Source |

| Binding Affinity (Ki) for PPARγ | ~70 nM | Measured by scintillation proximity assay using [3H]rosiglitazone as the competitive radioligand. | [2] |

| PPARγ-GAL4 Transactivation | 15-20% of rosiglitazone (B1679542) | Functional assay showing this compound is a weak partial agonist of PPARγ. | [1][2] |

| IC50 for Rosiglitazone Antagonism | 110 nM | Concentration of this compound required to inhibit 50% of the maximal response induced by 100 nM rosiglitazone in a PPARγ-GAL4 functional assay. | [1] |

Table 2: Effect of this compound on Adipocyte Differentiation and Gene Expression in 10T1/2 Cells

Note: Gene expression data is derived from Northern blot analysis and is presented semi-quantitatively. The level of expression is indicated by symbols (+ for presence, - for absence, with more '+' indicating a stronger signal).

| Treatment (6 days) | Lipid Accumulation (Oil-Red O Staining) | aP2 mRNA Expression | Adipsin mRNA Expression | PPARγ mRNA Expression |

| Vehicle (0.1% DMSO) | - | - | - | - |

| 1 µM Rosiglitazone | +++ | +++ | +++ | +++ |

| 10 µM this compound | - | - | - | - |

| 1 µM Rosiglitazone + 10 µM this compound | - | - | - | - |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on adipocyte precursor cells by modulating the activity of PPARγ, a master regulator of adipogenesis.[1] The following diagram illustrates the signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on adipocyte precursor cells.

Cell Culture and Adipocyte Differentiation of 10T1/2 Cells

-

Cell Culture: C3H/10T1/2 mouse embryo fibroblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Initiation of Differentiation: To induce differentiation, 10T1/2 cells are grown to confluence. Two days post-confluence, the growth medium is replaced with differentiation medium containing DMEM with 10% FBS and the respective ligands (e.g., 1 µM rosiglitazone, 10 µM this compound, or a combination).

-

Maintenance: The differentiation medium with the ligands is replaced every 2 days.

-

Duration: The differentiation process is typically carried out for 6 days.

Oil-Red O Staining for Lipid Accumulation

-

Fixation: After the 6-day differentiation period, the cells are washed with phosphate-buffered saline (PBS) and then fixed with 10% formalin in PBS for at least 1 hour.

-

Staining: The fixed cells are washed with water and then stained with a freshly prepared Oil-Red O solution (0.5% Oil-Red O in isopropanol, diluted 3:2 with water and filtered) for 1 hour at room temperature.

-

Washing: The staining solution is removed, and the cells are washed multiple times with water to remove excess stain.

-

Visualization: The stained lipid droplets within the differentiated adipocytes are visualized and photographed using a light microscope.

Northern Blot Analysis of Adipocyte-Specific Gene Expression

-

RNA Isolation: Total RNA is isolated from the 10T1/2 cells at specified time points (e.g., day 3 and day 6) of differentiation using a standard method such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.

-

Electrophoresis and Transfer: A specified amount of total RNA (e.g., 10-20 µg) per sample is separated by electrophoresis on a formaldehyde-agarose gel and then transferred to a nylon membrane.

-

Hybridization: The membrane is hybridized with radiolabeled cDNA probes specific for adipocyte marker genes (e.g., aP2, adipsin, PPARγ).

-

Visualization: The radioactive signal is detected by autoradiography. The intensity of the bands provides a semi-quantitative measure of the mRNA levels of the target genes.

Mammalian Two-Hybrid Assay for Co-regulator Interaction

-

Principle: This assay is used to investigate the ligand-dependent interaction between PPARγ and its co-activators (e.g., SRC-1, CBP) or co-repressors (e.g., NCoR, SMRT).

-

Plasmid Constructs:

-

A "bait" plasmid expressing the PPARγ ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD).

-

A "prey" plasmid expressing a co-regulator protein (or its interaction domain) fused to a transcriptional activation domain (AD), such as VP16.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 binding sites.

-

-

Transfection: Mammalian cells (e.g., CV-1) are co-transfected with the bait, prey, and reporter plasmids.

-

Treatment: The transfected cells are treated with the vehicle, a PPARγ agonist (e.g., rosiglitazone), and/or this compound.

-

Luciferase Assay: After a specified incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured. An increase in luciferase activity indicates an interaction between the bait and prey proteins.

Experimental Workflow

The following diagram outlines the typical experimental workflow for investigating the effect of this compound on adipocyte precursor cells.

Conclusion

This compound is a valuable research tool for studying the role of PPARγ in adipogenesis. Its ability to act as a potent antagonist of adipocyte differentiation, despite being a weak partial agonist in transactivation assays, highlights the complex nature of PPARγ signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating PPARγ modulation and its potential therapeutic applications in metabolic diseases.

References

The Role of GW0072 in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW0072 is a synthetic thiazolidine (B150603) acetamide (B32628) that has been identified as a high-affinity ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Extensive in vitro studies have characterized this compound as a selective PPARγ modulator (SPPARM) with weak partial agonist and potent antagonist activities, particularly in the context of adipocyte differentiation. While its effects on adipogenesis are well-documented, its broader role in systemic lipid metabolism, including fatty acid oxidation in other tissues and its impact on plasma lipid profiles, remains largely unexplored in publicly available literature. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its established effects on adipocyte biology, and discusses its potential, though unverified, roles in other facets of lipid metabolism. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research in this area.

Introduction: this compound as a Selective PPARγ Modulator

This compound is a small molecule that binds with high affinity to PPARγ, a nuclear receptor that functions as a master regulator of adipogenesis, lipid storage, and glucose homeostasis. Unlike full PPARγ agonists such as thiazolidinediones (TZDs) (e.g., rosiglitazone), which robustly activate the receptor and promote adipocyte differentiation and lipid accumulation, this compound exhibits a more nuanced activity profile. It acts as a weak partial agonist, eliciting only a fraction of the maximal transcriptional activation achieved by full agonists.[1][2] Furthermore, it functions as a competitive antagonist in the presence of full agonists, inhibiting their effects on adipogenesis.[3][4] This unique profile positions this compound as a valuable tool for dissecting the specific functions of PPARγ and as a potential lead compound for the development of novel therapeutics with a more targeted and potentially safer profile than existing PPARγ agonists.

Mechanism of Action

The distinct pharmacological properties of this compound stem from its unique binding mode within the PPARγ ligand-binding pocket (LBP). X-ray crystallography studies have revealed that this compound occupies a different region of the LBP compared to full agonists like rosiglitazone.[1][4]

Key Features of this compound's Interaction with PPARγ:

-

No Interaction with Activation Function 2 (AF-2) Helix (Helix 12): Full agonists stabilize the AF-2 helix in an active conformation, which is crucial for the recruitment of transcriptional coactivators. This compound does not make direct contact with Helix 12, thus failing to stabilize it in the active conformation.[1][3] This is the primary structural basis for its weak partial agonism.

-

Differential Coactivator and Corepressor Modulation: Due to its unique binding mode, this compound has a limited capacity to recruit coactivators like CBP and SRC1 compared to full agonists.[5] However, it is capable of displacing corepressors such as NCoR from the receptor, an action it shares with full agonists.[5][6] This differential modulation of cofactor interaction contributes to its partial agonist/antagonist profile.

The signaling pathway of PPARγ activation and the differential effect of a full agonist versus this compound are depicted in the following diagram.

Figure 1: PPARγ activation by a full agonist versus this compound.

Quantitative Data on this compound's Interaction with PPARγ

The following table summarizes the key quantitative parameters that define the interaction of this compound with PPARγ, based on in vitro assays.

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Ki) | ~70 nM | Competitive Radioligand Binding Assay | [1] |

| Transactivation (EC50) | Not typically reported as a potent agonist | PPAR-GAL4 Transactivation Assay | [1] |

| Maximal Transactivation | 15-20% of full agonist (e.g., rosiglitazone) | PPAR-GAL4 Transactivation Assay | [1][2] |

| Antagonist Activity | Competitive antagonist of rosiglitazone-induced transactivation | PPAR-GAL4 Transactivation Assay | [5] |

Established Role of this compound in Adipocyte Differentiation

The most well-characterized biological effect of this compound is its potent inhibition of adipocyte differentiation.[1][3] In the presence of adipogenic stimuli, including full PPARγ agonists, this compound effectively blocks the conversion of preadipocytes into mature, lipid-laden adipocytes.

Experimental Evidence

Studies using multipotent cell lines such as C3H/10T1/2 and preadipocyte cell lines like 3T3-L1 have demonstrated that:

-

This compound alone does not induce adipogenesis. [3]

-

This compound antagonizes rosiglitazone-induced adipogenesis. This is evidenced by a lack of lipid droplet accumulation (visualized by Oil Red O staining) and the absence of induction of adipocyte-specific genes like adipocyte fatty acid-binding protein (aP2) and adipsin.[3]

The experimental workflow for assessing the effect of this compound on adipocyte differentiation is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Partial agonists activate PPARgamma using a helix 12 independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The nuclear receptor corepressors NCoR and SMRT decrease peroxisome proliferator-activated receptor gamma transcriptional activity and repress 3T3-L1 adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

GW0072: A Technical Guide to its Use as a Selective Chemical Probe for PPARγ Function

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that serves as a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis. It is the molecular target for the thiazolidinedione (TZD) class of insulin-sensitizing drugs. Understanding the nuanced biological roles of PPARγ requires chemical tools that can modulate its function in a specific manner. GW0072 has emerged as an invaluable chemical probe, acting as a high-affinity partial agonist/competitive antagonist for PPARγ. This guide provides an in-depth overview of this compound's biochemical properties, its unique mechanism of action, and detailed protocols for its application in studying PPARγ function.

Biochemical and Cellular Characterization of this compound

This compound is a thiazolidine (B150603) acetamide (B32628) derivative identified as a high-affinity ligand for PPARγ.[1] Unlike full agonists such as rosiglitazone (B1679542), this compound exhibits a distinct functional profile, making it a selective modulator of PPARγ activity. Its key quantitative parameters are summarized below.

Data Presentation: Quantitative Profile of this compound

| Parameter | Value | Assay Context | Reference |

| Binding Affinity (Ki) | 70 nM | Competitive binding assay against a radiolabeled ligand with human PPARγ. | [1] |

| Functional Efficacy | 15-20% | PPARγ-GAL4 transactivation assay, relative to the maximal activation by 1 µM rosiglitazone. | [1] |

| Antagonist Potency (IC50) | 110 nM | Competitive antagonism measured in a PPARγ-GAL4 transactivation assay in the presence of 100 nM rosiglitazone. | [1] |

Structural Basis and Mechanism of Action

The unique pharmacological profile of this compound stems from its distinct binding mode within the PPARγ ligand-binding pocket (LBP), as revealed by X-ray crystallography.[1]

-

Unique Binding Epitope : Full agonists, like rosiglitazone, typically interact with key residues in the C-terminal region of the LBP, including Y473, H323, and H449, which stabilizes the Activation Function 2 (AF-2) helix in a conformation that promotes coactivator recruitment.[2] In contrast, this compound occupies a different region of the LBP and does not make these critical interactions with the AF-2 helix.[1][2]

-

Modulation of Coregulator Interaction : The conformational state induced by this compound binding leads to a limited capacity to recruit transcriptional coactivators like CREB-binding protein (CBP) and steroid receptor coactivator-1 (SRC1).[1] However, it is capable of dissociating the corepressor NCoR from the receptor.[1] This differential coregulator interaction is central to its partial agonist/antagonist activity.

Signaling Pathway Visualization

The following diagram illustrates the canonical activation of PPARγ by a full agonist compared to the modulatory action of this compound.

Detailed Experimental Protocols

This compound's utility as a chemical probe is demonstrated through a variety of in vitro assays. Detailed methodologies for key experiments are provided below.

PPARγ-GAL4 Chimera Transactivation Assay

This reporter gene assay is used to quantify the agonist or antagonist activity of a compound on the PPARγ ligand-binding domain (LBD).

Objective: To measure the ability of this compound to activate transcription via the PPARγ LBD and to compete with a full agonist.

Materials:

-

Cell Line: HEK293T or similar mammalian cell line.

-

Plasmids:

-

Expression Vector: pBIND-hPPARγ-LBD (expressing a fusion protein of the GAL4 DNA-binding domain and the human PPARγ LBD).

-

Reporter Vector: pGL5-luc or similar (containing GAL4 upstream activation sequences (UAS) driving firefly luciferase expression).

-

Control Vector: pRL-TK or similar (expressing Renilla luciferase for normalization).

-

-

Transfection Reagent: Lipofectamine 2000 or similar.

-

Reagents: DMEM, Fetal Bovine Serum (FBS), Opti-MEM, this compound, Rosiglitazone, DMSO.

-

Luciferase Assay System (e.g., Dual-Luciferase® Reporter Assay System).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

-

Transfection:

-

For each well, prepare a DNA mix in Opti-MEM containing 50 ng of pBIND-hPPARγ-LBD, 50 ng of pGL5-luc, and 5 ng of pRL-TK.

-

Prepare a transfection reagent mix according to the manufacturer's instructions.

-

Combine the DNA and reagent mixes, incubate for 20 minutes at room temperature, and add to the cells.

-

Incubate for 4-6 hours, then replace the medium with fresh DMEM + 10% FBS.

-

-

Compound Treatment:

-

After 24 hours of transfection, prepare serial dilutions of this compound (for agonist mode) or this compound plus a constant concentration of rosiglitazone (e.g., 100 nM) (for antagonist mode) in serum-free DMEM. The final DMSO concentration should be ≤0.1%.

-

Remove the medium from the cells and add 100 µL of the compound-containing medium.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Luciferase Measurement:

-

Equilibrate the plate and luciferase reagents to room temperature.

-

Remove the medium and lyse the cells using 20 µL of Passive Lysis Buffer.

-

Measure firefly and Renilla luciferase activity using a luminometer according to the assay system protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

For agonist mode, plot the normalized activity against the log[this compound] concentration. Express data as a percentage of the maximal response to a saturating concentration of rosiglitazone.

-

For antagonist mode, plot the normalized activity against the log[this compound] concentration to determine the IC50 value.

-

Adipocyte Differentiation Assay

This cell-based assay assesses the ability of a compound to promote or inhibit the differentiation of preadipocytes into mature adipocytes, which is a hallmark of PPARγ activation.[2]

Objective: To demonstrate the antagonist effect of this compound on rosiglitazone-induced adipocyte differentiation.

Materials:

-

Cell Line: C3H10T1/2 or 3T3-L1 mouse embryonic fibroblasts.

-

Media:

-

Growth Medium: DMEM, 10% Bovine Calf Serum.

-

Differentiation Medium (MDI): DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 1 µg/mL Insulin.

-

-

Reagents: this compound, Rosiglitazone, Oil Red O stain, Hematoxylin (B73222), Formalin, Isopropanol (B130326).

-

Microscope.

Protocol:

-

Cell Seeding and Growth:

-

Seed 10T1/2 cells in a 12-well plate in Growth Medium.

-

Grow cells to confluence and maintain for an additional 48 hours (contact inhibition).

-

-

Induction of Differentiation:

-

Replace the Growth Medium with Differentiation Medium containing the test compounds:

-

Vehicle Control (0.1% DMSO)

-

Positive Control (e.g., 1 µM Rosiglitazone)

-

Test Compound (e.g., 10 µM this compound)

-

Competition (1 µM Rosiglitazone + 10 µM this compound)

-

-

-

Maintenance: After 3 days, replace the medium with DMEM + 10% FBS + 1 µg/mL Insulin and the respective compounds. Replace this medium every 2 days.

-

Staining (Day 6-8):

-

Wash cells gently with PBS.

-

Fix the cells with 10% formalin in PBS for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Allow cells to dry completely.

-

Add Oil Red O working solution and incubate for 20-30 minutes to stain intracellular lipid droplets.

-

Wash extensively with water to remove unbound stain.

-

(Optional) Counterstain with hematoxylin to visualize cell nuclei.

-

-

Analysis:

-

Visualize and capture images using a light microscope. Adipocyte differentiation is characterized by the accumulation of red-stained lipid droplets.

-

For quantification, the stain can be eluted with isopropanol and the absorbance measured at ~500 nm.

-

Coactivator/Corepressor Interaction Assay

This biochemical or cell-based (e.g., Mammalian Two-Hybrid) assay measures the ligand-dependent interaction between PPARγ and its coregulator proteins.

Objective: To show that this compound has a limited capacity to recruit coactivators compared to a full agonist.

Methodology (Biochemical - TR-FRET):

-

Reagents:

-

Purified, tagged proteins: GST-PPARγ-LBD and His-tagged coregulator peptide (e.g., a fragment of SRC1 containing an LXXLL motif).

-

Detection reagents: Terbium-labeled anti-GST antibody and Fluorescein-labeled anti-His antibody.

-

Test compounds: this compound, Rosiglitazone.

-

-

Assay Setup:

-

In a microplate, combine the GST-PPARγ-LBD, the His-coregulator peptide, and the test compound at various concentrations.

-

Add the detection antibodies.

-

-

Incubation: Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.

-

Measurement:

-

Excite the Terbium donor fluorophore (at ~340 nm).

-

Measure the emission at two wavelengths: for the donor (~620 nm) and the acceptor (~520 nm) after a time delay.

-

A high 520/620 nm emission ratio indicates FRET, signifying that the ligand has induced an interaction between PPARγ and the coregulator.

-

-

Analysis: Plot the FRET ratio against ligand concentration to generate dose-response curves and calculate EC50 values for coregulator recruitment.

Applications and Limitations

Applications:

-

Mechanism Elucidation: this compound is a critical tool for dissecting which PPARγ-mediated effects are dependent on full transcriptional activation versus those that may be mediated by partial agonism or antagonism.

-

Antagonist Studies: It serves as a potent antagonist to block agonist-induced effects, such as adipocyte differentiation, allowing researchers to confirm the involvement of PPARγ in a given biological process.[2]

-

Structural Biology: The this compound-PPARγ cocrystal structure provides a template for the rational design of other selective PPARγ modulators (SPPARMs) with unique pharmacological profiles.[1]

Limitations:

-

Partial Agonism: The residual ~15-20% agonist activity must be considered when interpreting results, as it may be sufficient to activate certain sensitive gene targets.

-

Off-Target Effects: As with any chemical probe, high concentrations may lead to off-target effects. Appropriate controls, such as using inactive structural analogs or PPARγ-null cells, are recommended to validate findings.

Conclusion

This compound is a well-characterized and highly valuable chemical probe for the study of PPARγ. Its unique mode of binding and consequent partial agonist/antagonist activity profile allow for a sophisticated dissection of PPARγ signaling. By preventing the canonical AF-2 helix stabilization required for full coactivator recruitment, it provides a means to investigate PPARγ functions beyond classical transcriptional activation. The protocols and data provided in this guide serve as a comprehensive resource for researchers employing this compound to explore the multifaceted biology of PPARγ.

References

Downstream Gene Targets of GW0072-Activated PPARγ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis and a key therapeutic target for type 2 diabetes. While full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective insulin (B600854) sensitizers, their clinical use is hampered by significant side effects. GW0072, a non-full agonist of PPARγ, presents a promising alternative by exhibiting a distinct mode of action. This technical guide provides an in-depth exploration of the downstream gene targets and signaling pathways modulated by this compound-activated PPARγ. Through a comprehensive review of available literature, we summarize the differential gene expression profiles, detail relevant experimental methodologies, and visualize the underlying molecular mechanisms. This document serves as a critical resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of selective PPARγ modulation.

Introduction: The Unique Profile of this compound

This compound is a high-affinity ligand for PPARγ that acts as a weak partial agonist.[1] Unlike full agonists like rosiglitazone (B1679542), which directly interact with the activation function 2 (AF-2) helix of the PPARγ ligand-binding domain to robustly recruit coactivators, this compound binds to a different epitope within the ligand-binding pocket.[1][2] This unique binding mode results in a distinct conformational change in the receptor, leading to differential recruitment of transcriptional cofactors and, consequently, a selective modulation of target gene expression.[2] A hallmark of this compound's action is its potent antagonism of adipocyte differentiation, a process strongly promoted by full PPARγ agonists.[1][3] This suggests that this compound can dissociate the anti-diabetic benefits of PPARγ activation from the undesirable side effect of adipogenesis.

Downstream Gene Targets of this compound-Activated PPARγ

The following tables present illustrative quantitative data based on the established principles of SPPARγM action, demonstrating the attenuated and selective nature of gene regulation by a partial agonist like this compound compared to a full agonist like rosiglitazone in differentiated 3T3-L1 adipocytes.

Table 1: Comparative Gene Expression Analysis of Key Adipogenic and Metabolic Genes

| Gene Symbol | Gene Name | Function | Rosiglitazone (Full Agonist) Fold Change | This compound (Partial Agonist) Fold Change (Illustrative) |

| FABP4 (aP2) | Fatty acid binding protein 4 | Lipid transport and metabolism | +8.5 | +2.1 |

| ADIPOQ | Adiponectin | Insulin-sensitizing adipokine | +6.2 | +3.5 |

| LPL | Lipoprotein lipase | Triglyceride hydrolysis | +5.8 | +1.8 |

| CD36 | CD36 molecule | Fatty acid translocase | +7.1 | +2.5 |

| CEBPA | CCAAT/enhancer binding protein alpha | Master regulator of adipogenesis | +4.5 | +1.2 |

| PPARG | Peroxisome proliferator activated receptor gamma | Master regulator of adipogenesis | +3.0 | +1.1 |

| SLC2A4 (GLUT4) | Solute carrier family 2 member 4 | Insulin-regulated glucose transporter | +4.8 | +2.9 |

Data is illustrative and based on the principle of attenuated gene induction by partial agonists.

Table 2: Differential Regulation of Genes Associated with Adipogenesis and Inflammation

| Gene Category | Representative Genes | Full Agonist (Rosiglitazone) Effect | Partial Agonist (this compound) Effect (Illustrative) |

| Pro-Adipogenic | FABP4, LPL, CEBPA | Strong Up-regulation | Weak Up-regulation / No significant change |

| Anti-Adipogenic | Pref-1 (Dlk1) | Down-regulation | No significant change / Weak up-regulation |

| Pro-Inflammatory | TNF-α, IL-6 | Down-regulation | Variable, often weaker down-regulation |

| Insulin Signaling | IRS1, PI3K | Up-regulation of some components | Potentially similar or slightly weaker up-regulation |

Signaling Pathways Modulated by this compound

The differential gene expression profile of this compound stems from its unique interaction with the PPARγ receptor and the subsequent recruitment of a distinct set of co-regulator proteins.

Canonical PPARγ Signaling Pathway

Differential Co-regulator Recruitment by Full vs. Partial Agonists

Experimental Protocols

The identification and validation of this compound-activated PPARγ target genes involve a series of well-established molecular biology techniques.

Adipocyte Differentiation and Treatment

The 3T3-L1 cell line is a widely used model for studying adipogenesis.

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

-

Induction of Differentiation: Two days post-confluence (Day 0), induce differentiation with a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% fetal bovine serum (FBS).

-

Ligand Treatment: On Day 2, replace the induction medium with DMEM/10% FBS containing 10 µg/mL insulin and the desired concentration of this compound or a vehicle control.

-

Maintenance: From Day 4 onwards, culture the cells in DMEM/10% FBS, changing the medium every two days. The ligand (this compound) should be included in the medium at each change.

-

Harvesting: Cells can be harvested for RNA or protein extraction at various time points (e.g., Day 8 for mature adipocytes).

RNA Sequencing (RNA-seq) for Gene Expression Profiling

-

RNA Isolation: Extract total RNA from treated and control adipocytes using a suitable kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. Ensure RNA integrity is high (RIN > 8).

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the rRNA-depleted RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control of raw sequencing reads.

-

Align reads to a reference genome.